molecular formula C16H12Cl2N4O B13376817 4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13376817
M. Wt: 347.2 g/mol
InChI Key: UEENJMILBUAHJE-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the diazotization of 2,4-dichloroaniline followed by coupling with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for temperature and pH control is crucial to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of catalysts like aluminum chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aluminum chloride as a catalyst in a Friedel-Crafts reaction.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with cellular components. The diazenyl group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can target enzymes and proteins, disrupting their normal function and leading to cell death in the case of antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(2,4-dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of chlorine atoms enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs.

Properties

Molecular Formula

C16H12Cl2N4O

Molecular Weight

347.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H12Cl2N4O/c1-10-15(20-19-14-8-7-11(17)9-13(14)18)16(23)22(21-10)12-5-3-2-4-6-12/h2-9,15H,1H3

InChI Key

UEENJMILBUAHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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